2,6-Diaminopimelic acid-containing Capreomycin IA (CMN IA) is a cyclic peptide antibiotic belonging to the tuberactinomycin family. [] It is produced by the bacterium Streptomyces capreolus A250. [, ] CMN IA is one of four structurally related cyclic peptides that collectively make up the antibiotic capreomycin, which is used clinically to treat multidrug-resistant tuberculosis (MDR-TB). [, ]
The primary source of 2-6-Capreomycin IA is the bacterium Streptomyces capreolus. This organism produces the antibiotic as part of its natural defense mechanisms against competing microorganisms in its environment. The isolation and characterization of capreomycin from this source have been pivotal in understanding its pharmacological potential.
2-6-Capreomycin IA belongs to the class of antibiotics known as peptide antibiotics. It is specifically classified under the group of cyclic peptides due to its macrocyclic structure, which is characterized by a ring formation that enhances its stability and bioactivity. This compound is often categorized alongside other antitubercular agents, particularly those targeting resistant strains.
The synthesis of 2-6-Capreomycin IA can be achieved through both natural fermentation processes and synthetic methods. The natural biosynthesis involves culturing Streptomyces capreolus under specific conditions that promote the production of the antibiotic.
Technical Details:
The molecular structure of 2-6-Capreomycin IA consists of a macrocyclic ring structure with several amino acid residues linked by peptide bonds. The specific arrangement and types of amino acids contribute to its biological activity and stability.
The molecular formula for 2-6-Capreomycin IA is CHNOS, with a molecular weight of approximately 466.63 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
2-6-Capreomycin IA participates in various chemical reactions typical for peptide antibiotics, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds.
Technical Details:
The mechanism through which 2-6-Capreomycin IA acts involves interference with bacterial protein synthesis. Specifically, it binds to the ribosomal subunits of Mycobacterium tuberculosis, disrupting the translation process essential for bacterial growth and replication.
Research indicates that capreomycin primarily targets the 70S ribosome in prokaryotic cells, leading to misreading of mRNA and ultimately inhibiting cell wall synthesis, which is critical for bacterial survival .
2-6-Capreomycin IA has significant applications in medical research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3